molecular formula C12H17NOS B7474386 N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

Cat. No. B7474386
M. Wt: 223.34 g/mol
InChI Key: GDRQRDUGLMHANX-UHFFFAOYSA-N
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Description

N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide (DMT) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMT is a cyclic amide that belongs to the family of cycloheptathiophene derivatives. It has been studied for its unique properties, including its mechanism of action and its potential use in various fields of research.

Mechanism of Action

N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide acts as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor but does not produce a full response. The exact mechanism of action of N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways. N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been shown to induce a rapid and intense psychedelic experience, which is believed to be mediated by its interaction with the 5-HT2A receptor.
Biochemical and Physiological Effects
N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been reported to produce alterations in perception, cognition, and mood. N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been used in studies to investigate the neural basis of consciousness and the effects of altered states of consciousness on brain function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide in scientific research is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of receptor activation on neural circuits and behavior. However, one of the limitations of using N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is its potential for producing intense psychedelic experiences in human subjects, which may make it difficult to control for confounding variables in experimental studies.

Future Directions

There are several potential future directions for research on N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, including:
1. Investigating the effects of N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide on other neurotransmitter systems, such as dopamine and glutamate.
2. Exploring the potential therapeutic applications of N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, such as its use in the treatment of depression, anxiety, and addiction.
3. Developing new methods for synthesizing N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide that are more efficient and cost-effective.
4. Studying the long-term effects of N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide use on brain function and behavior.
5. Investigating the potential interactions between N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide and other psychoactive substances, such as LSD and psilocybin.
Conclusion
N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a unique chemical compound that has gained attention in the scientific community for its potential applications in various fields of research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and produces a range of biochemical and physiological effects. While there are limitations to using N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide in scientific research, there are many potential future directions for investigating its properties and applications.

Synthesis Methods

N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2,5-dimethylthiophene with dimethylformamide dimethylacetal in the presence of a strong acid catalyst. Another method involves the reaction of 2,5-dimethylthiophene with dimethylcarbamoyl chloride in the presence of a base catalyst. These methods have been reported to yield high purity N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide.

Scientific Research Applications

N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been used as a tool to study the effects of 5-HT2A receptor activation on neural circuits and behavior.

properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-13(2)12(14)11-8-9-6-4-3-5-7-10(9)15-11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRQRDUGLMHANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

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